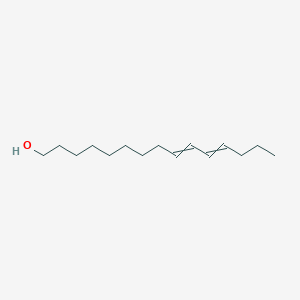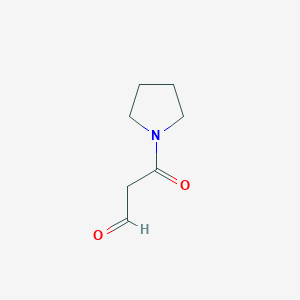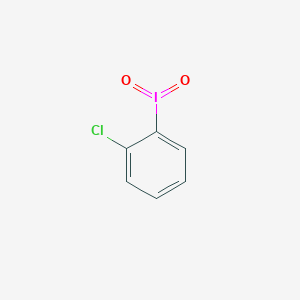
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide is a chemical compound with significant importance in various scientific fields. It is a derivative of dopamine, a well-known neurotransmitter, and has applications in both research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with a precursor such as 5-methylbenzene-1,2-diol.
Amination: The precursor undergoes an amination reaction where an aminoethyl group is introduced.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms or other reduced states.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted amines.
Scientific Research Applications
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in neurotransmission and its effects on biological systems.
Medicine: Research focuses on its potential therapeutic applications, particularly in treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide involves its interaction with various molecular targets and pathways:
Neurotransmission: As a derivative of dopamine, it can interact with dopamine receptors and influence neurotransmission.
Enzymatic Activity: It may affect the activity of enzymes involved in dopamine metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Signal Transduction: The compound can modulate signal transduction pathways, impacting cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
Dopamine: The parent compound, which has similar chemical properties and biological activities.
Norepinephrine: Another neurotransmitter with structural similarities and overlapping functions.
Epinephrine: A related compound involved in the body’s fight-or-flight response.
Uniqueness
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to its parent compound and other similar molecules .
Properties
CAS No. |
64372-65-2 |
|---|---|
Molecular Formula |
C9H14BrNO2 |
Molecular Weight |
248.12 g/mol |
IUPAC Name |
4-(2-aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C9H13NO2.BrH/c1-6-4-8(11)9(12)5-7(6)2-3-10;/h4-5,11-12H,2-3,10H2,1H3;1H |
InChI Key |
CKPLOBDIIDWMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CCN)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


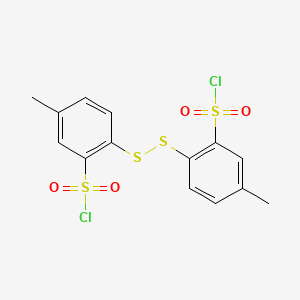
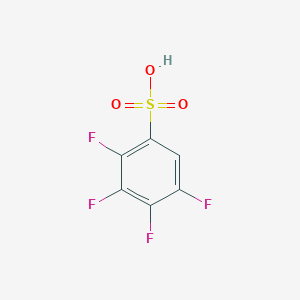
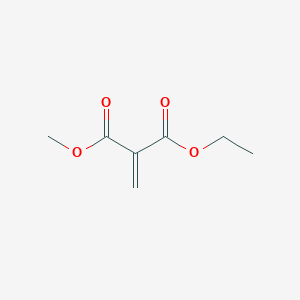
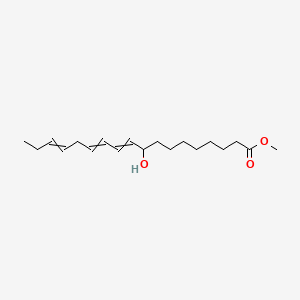
![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
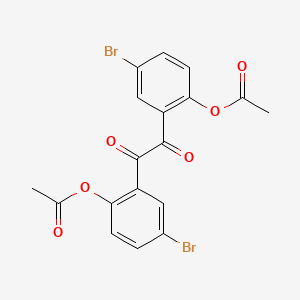
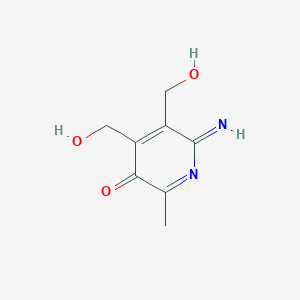
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)


